molecular formula C10H13NO2 B168742 (4-Methyl-benzylamino)-acetic acid CAS No. 114479-34-4

(4-Methyl-benzylamino)-acetic acid

Cat. No.: B168742
CAS No.: 114479-34-4
M. Wt: 179.22 g/mol
InChI Key: LZBYHWQHNZFDSR-UHFFFAOYSA-N
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Description

(4-Methyl-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a methyl group at the para position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The benzylamine group facilitates nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .

Key Conditions and Products

Reaction TypeReagentsConditionsMajor Product
AlkylationCH₃I, K₂CO₃DMF, 80°CN-Methyl derivative
AcylationAcCl, Et₃NTHF, 0°C → RTAcetylated amide

Oxidation Reactions

The acetic acid moiety undergoes oxidation, particularly under strong oxidizing agents:

  • Carboxylic Acid Formation : Reaction with KMnO₄ in acidic or neutral media converts the acetic acid group to CO₂, but controlled oxidation preserves the backbone .

  • Benzyl Group Oxidation : The 4-methylbenzyl group oxidizes to a carboxylic acid derivative using CrO₃/H₂SO₄ .

Oxidation Pathways

 4 Methyl benzylamino acetic acidKMnO4/H+CO2+byproducts\text{ 4 Methyl benzylamino acetic acid}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{CO}_2+\text{byproducts}
 4 Methyl benzylamino acetic acidCrO3/H2SO44 Carboxybenzylamino acetic acid\text{ 4 Methyl benzylamino acetic acid}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{4 Carboxybenzylamino acetic acid}

Reduction Reactions

The amine group participates in reduction:

  • Amine Reduction : LiAlH₄ reduces the amide bond (if present) to secondary amines.

  • Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring to cyclohexane derivatives .

Acid-Base Behavior

The compound’s pKa values (derived from analogs in ) govern its reactivity:

Functional GrouppKa (Estimated)
Carboxylic Acid~2.8–3.2
Amine (NH)~9.8–10.2

This dual acidity enables zwitterionic behavior in aqueous solutions, influencing solubility and reaction kinetics.

Comparative Reactivity

Reactivity differs from structurally similar compounds:

CompoundKey DifferenceReactivity Trend
Benzylamino-acetic acidLacks methyl groupLower steric hindrance → faster substitution
4-Chloro-benzylamino-acetic acidElectron-withdrawing ClEnhanced oxidation resistance

Research Findings

  • Catalytic Effects : Lewis acids like SnCl₄ lower activation energy in substitution reactions (ΔG‡ reduced by ~10 kcal/mol) .

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate alkylation rates by 3x compared to toluene .

Mechanistic Insights

  • Six-Membered Transition States : Observed in amine-mediated reactions, reducing energy barriers by stabilizing partial charges .

  • Steric Effects : The 4-methyl group hinders electrophilic aromatic substitution but favors para-directed reactions due to electronic effects .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methyl-benzylamine with acetic acid. This process can yield high purity and yield, making it suitable for further applications in drug development and chemical research. The compound's structure allows for modifications that can enhance its biological activity.

Anticancer Properties

Research has indicated that compounds containing the 4-(aminomethyl)benzamide fragment, which includes this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, certain analogs demonstrated potent inhibitory effects against RTKs such as EGFR and HER-2, suggesting potential as anticancer agents .

Antibacterial Effects

The antibacterial properties of this compound derivatives have been evaluated against a range of Gram-positive bacteria, including multidrug-resistant strains. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values indicating effective antibacterial activity . Such properties make them candidates for developing new antibiotics.

Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in developing treatments for conditions like depression or anxiety .

Diabetes Management

Recent studies have explored the role of this compound in managing diabetes-related complications, particularly diabetic retinopathy. The compound has shown promise in reducing retinal vascular leakage in animal models, indicating its potential as a therapeutic agent for diabetic eye diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various compounds including this compound derivatives, researchers found that certain analogs exhibited over 90% inhibition against EGFR at low concentrations (10 nM). This highlights the compound's potential as a targeted therapy in cancer treatment .

Case Study 2: Antibacterial Evaluation

A series of derivatives were synthesized and tested for antibacterial activity against multidrug-resistant strains. The most potent compounds displayed MIC values as low as 2 µg/mL, showcasing their potential utility in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer>90% inhibition of EGFR at 10 nM
AntibacterialMIC values of 2 µg/mL against resistant strains
Neurological EffectsModulates neurotransmitter systems
Diabetes ManagementReduces retinal vascular leakage

Mechanism of Action

The mechanism of action of (4-Methyl-benzylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the methyl and acetic acid groups.

    4-Methylbenzylamine: Similar structure but without the acetic acid moiety.

    Phenylacetic acid: Contains the acetic acid group but lacks the benzylamine moiety.

Uniqueness

(4-Methyl-benzylamino)-acetic acid is unique due to the presence of both the benzylamine and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Biological Activity

(4-Methyl-benzylamino)-acetic acid (MBAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MBAA, supported by relevant data and case studies.

Chemical Structure and Properties

MBAA is characterized by its unique structure, which includes a methyl group and an amino acid backbone. The molecular formula is C10_{10}H13_{13}N1_{1}O2_{2}, and it has a molecular weight of approximately 179.22 g/mol. The compound's structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research has indicated that MBAA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that MBAA inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MBAA against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 50-100 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

MBAA has also been investigated for its anticancer properties. Studies have shown that MBAA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects by modulating key signaling pathways associated with cell proliferation and survival. For instance, MBAA has been found to inhibit the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities of MBAA

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
AnticancerBreast cancer cellsIC50 = 25 µM
Colon cancer cellsIC50 = 30 µM

The mechanism by which MBAA exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : MBAA has been shown to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors on cell surfaces, influencing signaling cascades that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : MBAA can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of MBAA demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in treating biofilm-associated infections .
  • Cancer Cell Line Studies : In a comparative analysis of several compounds, MBAA exhibited superior anticancer activity compared to traditional chemotherapeutic agents in vitro, suggesting it may serve as a lead compound for further drug development .

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBYHWQHNZFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964534
Record name N-[(4-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-38-5
Record name N-[(4-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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